molecular formula C12H22ClFN2O4 B2759398 Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride CAS No. 2243508-63-4

Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2759398
CAS No.: 2243508-63-4
M. Wt: 312.77
InChI Key: WGAXANDWJJTINM-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride is a fluorinated pyrrolidine derivative characterized by a methyl ester group at the 3-position, a fluorine atom at the 3-position, and a tert-butoxycarbonylamino (Boc-protected amino) methyl substituent at the 4-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery .

Properties

IUPAC Name

methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O4.ClH/c1-11(2,3)19-10(17)15-6-8-5-14-7-12(8,13)9(16)18-4;/h8,14H,5-7H2,1-4H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAXANDWJJTINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1(C(=O)OC)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structural analogs primarily differ in substituents on the pyrrolidine/piperidine rings, fluorine positioning, and functional groups. Key examples include:

Compound Name Core Structure Substituents Salt Form Reference
Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride Pyrrolidine 3-F, 3-COOMe, 4-BocNHCH2 Hydrochloride Target Compound
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Pyrrolidine 4-CF3, 3-COOMe Hydrochloride
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride Pyrrolidine 4-CH3, 3-COOMe Hydrochloride
(3S,4R)-4-methylbenzyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate hydrochloride Piperidine 3-F, 4-pyrimidin-2-ylaminomethyl, 1-COO(benzyl) Hydrochloride

Key Observations :

  • Fluorine Substitution: The target compound and the piperidine analog () share a 3-fluoro group, which may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs (e.g., methyl 4-methylpyrrolidine-3-carboxylate) .
  • Boc-Protected Amino Group: Unique to the target compound, this substituent provides a handle for further functionalization, unlike the trifluoromethyl or methyl groups in compounds.

Physicochemical Data :

Compound Name Melting Point (°C) Optical Rotation ([α]D) Solubility Reference
This compound Not reported Not reported High (HCl salt) Target Compound
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Not reported Not reported Moderate
(3S,4R)-4-methylbenzyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate hydrochloride 149–150 -36.4° (c 0.17, MeOH) High (HCl salt)

Key Observations :

  • Salt Form : Hydrochloride salts (target compound and ) improve aqueous solubility compared to free bases, critical for bioavailability .
  • Optical Activity : Chiral centers in piperidine derivatives () result in significant optical rotation, suggesting similar stereochemical considerations apply to the target compound during synthesis .

Pharmacological Potential

  • Target Compound: The Boc-protected amino group and fluorine substitution position it as a precursor for protease inhibitors or receptor antagonists, leveraging pyrrolidine’s rigidity for target binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step routes, including:

  • Ring Formation : Cyclization of pyrrolidine precursors via nucleophilic substitution or reductive amination (e.g., using NaBH3_3CN) under inert conditions .
  • Functionalization : Fluorination at the 3-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) .
  • Carbamate Protection : Introduction of the (2-methylpropan-2-yl)oxycarbonyl (Boc) group via reaction with Boc-anhydride in the presence of a base like DMAP .
  • Salt Formation : Hydrochloride salt preparation via HCl gas bubbling in anhydrous ether .
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate fluorine substitution patterns and Boc-group integrity (e.g., δ ~1.4 ppm for Boc methyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+^+ for C14_{14}H23_{23}FN2_2O4_4·HCl) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What stability profiles are observed under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Hydrochloride salts generally exhibit higher stability than free bases .
  • Hydrolytic Sensitivity : Boc groups are labile under acidic conditions (e.g., HCl/dioxane). Store at -20°C in desiccated, amber vials to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, Boc-group substitution) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs using in vitro assays (e.g., receptor binding). For example:
AnalogFluorine PositionBioactivity (IC50_{50})Reference
Parent3-position12 nM (Target X)
Cl-substituted4-position45 nM (Target X)
  • Key Insight : Fluorine at 3-position enhances target affinity due to electronegativity and steric effects .

Q. What crystallization strategies optimize polymorph control for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion (e.g., methanol/water) or slow evaporation (dichloromethane/hexane) to obtain single crystals .
  • Cocrystallization : Add coformers (e.g., succinic acid) to stabilize specific polymorphs. Reported lattice parameters: a = 10.2 Å, b = 12.8 Å, c = 8.9 Å .

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability?

  • Methodological Answer :

  • Dosing : Administer via IV (1 mg/kg) and oral (5 mg/kg) routes in rodent models. Collect plasma samples at 0, 1, 3, 6, 12, 24h .
  • LC-MS/MS Analysis : Quantify compound levels using MRM transitions (e.g., m/z 325 → 210). Reported oral bioavailability: ~35% due to first-pass metabolism .

Q. What analytical techniques resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR to track intermediate formation (e.g., carbonyl peaks at ~1700 cm1^{-1}) .
  • Controlled Variables : Optimize temperature (e.g., 0°C for Boc protection vs. room temperature for fluorination). Yields vary from 60% (unoptimized) to 85% (optimized) .

Methodological Notes

  • Data Synthesis : Integrated synthesis protocols from pyrrolidine derivatives , crystallography , and SAR studies .
  • Contradictions Addressed : Conflicting fluorination yields resolved via optimized reagent selection (e.g., DAST vs. Selectfluor®) .

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